molecular formula C29H34FNO2 B1400258 glucagon receptor antagonists-1

glucagon receptor antagonists-1

Cat. No.: B1400258
M. Wt: 447.6 g/mol
InChI Key: HERVQUFQZXZOBU-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucagon receptor antagonists-1 are a class of compounds that inhibit the action of glucagon by blocking its receptor, the glucagon receptor. Glucagon is a hormone that plays a crucial role in glucose metabolism by promoting the release of glucose from the liver into the bloodstream. By inhibiting this action, this compound can help regulate blood glucose levels, making them a promising therapeutic option for conditions such as type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon receptor antagonists-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes can vary depending on the desired antagonist structure. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. Purification techniques such as crystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Glucagon receptor antagonists-1 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in the this compound molecule. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Glucagon receptor antagonists-1 have a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study glucagon receptor signaling pathways and to develop new synthetic methodologies.

    Biology: Employed in research to understand the role of glucagon in glucose metabolism and to investigate the effects of glucagon receptor inhibition on cellular processes.

    Medicine: Investigated as potential therapeutic agents for the treatment of type 2 diabetes mellitus and other metabolic disorders. .

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting glucagon receptor pathways.

Properties

IUPAC Name

1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERVQUFQZXZOBU-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol?

A: This compound acts as a glucagon receptor antagonist []. While the exact binding interactions haven't been detailed in the provided research, it effectively blocks glucagon from binding to its receptor. This inhibition in turn prevents the downstream effects of glucagon signaling, such as the release of glucose from the liver.

Q2: The research mentions a mass balance and metabolism study. What were the main findings regarding the compound's fate in humans?

A: The study using a ¹⁴C radiolabeled version of 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol revealed that the primary route of clearance was hepatic oxidation []. This means the compound is primarily metabolized in the liver. Additionally, a small amount underwent sulfate conjugation and subsequent elimination.

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